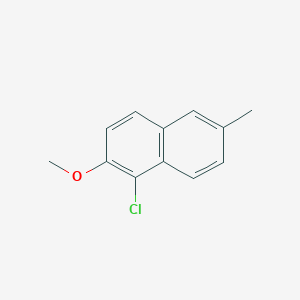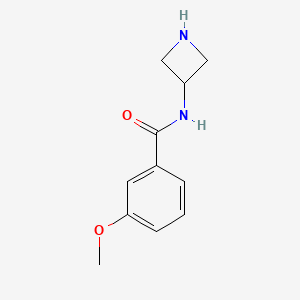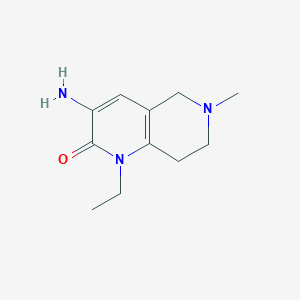
1-Chloro-2-methoxy-6-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlor-2-methoxy-6-methylnaphthalin ist eine organische Verbindung mit der Summenformel C12H11ClO. Es ist ein Derivat des Naphthalins, das sich durch das Vorhandensein eines Chloratoms, einer Methoxygruppe und einer Methylgruppe am Naphthalinringsystem auszeichnet.
Vorbereitungsmethoden
Die Synthese von 1-Chlor-2-methoxy-6-methylnaphthalin erfolgt typischerweise durch Chlorierung von 2-Methoxy-6-methylnaphthalin. Die Reaktion wird unter kontrollierten Bedingungen mit Chlorgas in Gegenwart eines geeigneten Katalysators durchgeführt. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um eine hohe Ausbeute und Reinheit des gewünschten Produkts zu erreichen .
Industrielle Produktionsverfahren können großtechnische Chlorierungsprozesse mit kontinuierlicher Überwachung und Steuerung umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und reaktionstechnischer Verfahren kann den Produktionsprozess weiter verbessern.
Chemische Reaktionsanalyse
1-Chlor-2-methoxy-6-methylnaphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden. Übliche Reagenzien für diese Reaktionen sind Natriumamid oder Thioharnstoff.
Oxidationsreaktionen: Die Methoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktionsreaktionen: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu 1-Methoxy-2-methyl-6-naphthol reduziert werden.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Analyse Chemischer Reaktionen
1-Chloro-2-methoxy-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-methoxy-2-methyl-6-naphthol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Chlor-2-methoxy-6-methylnaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien, verwendet.
Biologie: Die Verbindung kann zur Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet werden, die Naphthalinderivate beinhalten.
Industrie: Es wird zur Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Chlor-2-methoxy-6-methylnaphthalin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Chloratom und die Methoxygruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität zu Zielmolekülen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Prozesse und Zellfunktionen beeinflussen .
Wirkmechanismus
The mechanism of action of 1-Chloro-2-methoxy-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Chlor-2-methoxy-6-methylnaphthalin kann mit anderen Naphthalinderivaten verglichen werden, wie zum Beispiel:
1-Chlor-2-methylnaphthalin: Es fehlt die Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
2-Methoxy-6-methylnaphthalin:
1-Methylnaphthalin: Es fehlen sowohl das Chlor- als auch die Methoxygruppe, was zu einem deutlich anderen chemischen Verhalten führt.
Das Vorhandensein sowohl von Chlor als auch von Methoxygruppen in 1-Chlor-2-methoxy-6-methylnaphthalin macht es für bestimmte Forschungs- und Industrieapplikationen einzigartig und wertvoll.
Eigenschaften
Molekularformel |
C12H11ClO |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
1-chloro-2-methoxy-6-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-3-5-10-9(7-8)4-6-11(14-2)12(10)13/h3-7H,1-2H3 |
InChI-Schlüssel |
COHPDOLAEGPGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)


![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)



![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)


![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
